molecular formula C16H25ClN2Si B1588899 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 651744-48-8

4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1588899
M. Wt: 308.92 g/mol
InChI Key: HSMLARVFJADZQS-UHFFFAOYSA-N
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Description

4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, also known as CIP, is a heterocyclic compound that has been widely studied for its potential applications in organic synthesis and medicinal chemistry. CIP is an important intermediate in the synthesis of many compounds, such as pyrrolo[2,3-b]pyridines, which are used in a variety of pharmaceuticals and other applications. CIP is a versatile compound, with a wide range of synthetic applications, including the synthesis of complex natural products and drug-like molecules.

Scientific Research Applications

Electronic Structure and Topological Features

4-Chloro-1H-pyrrolo[2,3-b]pyridine has been studied for its electronic structure and topological features. Using high-resolution X-ray diffraction data, the charge density distribution and bonding scheme within the molecule were investigated. This compound exhibits a high kinetic stability indicated by a large HOMO–LUMO energy gap, which is important in various chemical and pharmaceutical applications (Hazra et al., 2012).

Synthesis of Substituted Derivatives

The compound serves as a building block for synthesizing various derivatives. For example, reactions with phenolates and activated methylene nucleophiles have been reported, leading to the efficient synthesis of 4-substituted 7-azaindole derivatives (Figueroa‐Pérez et al., 2006).

Reactivity in Organic Synthesis

The reactivity of this compound with indolyl and pyrrolyl Grignard reagents has been explored, leading to the synthesis of 1-acyl-2-heteroaryl-2,3-dihydro-4-pyridones. This highlights its potential in organic synthesis and pharmaceutical research (Kuethe & Comins, 2004).

Molecular Characterization and Reactivity Study

A detailed molecular characterization and reactivity study of a derivative of this compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, has been conducted. This includes NMR, IR, mass spectrometry, and theoretical studies, providing insights into its electronic properties and potential applications (Murthy et al., 2017).

Antibacterial Properties

Some derivatives synthesized from 4-Chloro-1H-pyrrolo[2,3-b]pyridine have been screened for antibacterial properties, indicating its potential use in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).

Photophysical Properties

The effect of substituents on the photophysical properties of pyrazolopyridine annulated heterocycles derived from 4-Chloro-1H-pyrrolo[2,3-b]pyridine has been studied. This research is significant for the development of materials with specific optical properties (Patil et al., 2011).

Semiconducting Material Research

The compound has been used in synthesizing novel nitrogen-embedded small molecules for studying their electrochemical, self-assembly, and carrier transport properties. These properties are essential for developing new semiconducting materials (Zhou et al., 2019).

properties

IUPAC Name

(4-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-8-14-15(17)7-9-18-16(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMLARVFJADZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465942
Record name 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

651744-48-8
Record name 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-1H-pyrrolo[2,3-b]pyridine (5.0 g, 32.8 mmol) in THF (50 mL) was cooled to 0° C., and NaH (1.64 g, 41.0 mmol, 60% oil dispersion) was added. After 15 minutes, triisopropylsilylchloride (“TIPS-Cl”; 6.94 mL, 32.8 mmol) was added, and the reaction was stirred at room temperature for 1 hour. A saturated ammonium chloride solution (20 mL) was added, and the mixture was extracted with hexanes (40 mL), washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography (hexanes) to give 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (10.0 g, 99% yield) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
6.94 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (3.21 g, 21 mmol) in THF (60 mL), cooled at −78° C., is added slowly n-BuLi (1.6 M in hexane, 13.8 mL, 22 mmol). After stirring for 30 minutes, the TIPSOTf (5.77 mL, 21.4 mmol) is added. The mixture is allowed to rise to room temperature and quenched with water. The mixture is partitioned between hexanes (200 mL) and brine. The organic extracts are washed with brine, dried over Na2SO4, filtered and concentrated. The residue is purified by column chromatography (silica gel, eluting with hexanes) to afford the title compound: 1H NMR 600 MHz (Acetone-d6) δ 8.19 (d, 1H, J=5.4 Hz), 7.57 (d, 1H, J=3.0 Hz), 7.18 (d, 1H, J=5.4 Hz), 6.69 (d, 1H, J=3.0 Hz), 1.92 (sept, 3H, J=7.2 Hz), 1.12 (d, 18H, J=7.2 Hz); MS m/z 309.2 (M+1).
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two
Quantity
5.77 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-Chloro-1H-pyrrolo[2,3-b]pyridine (2.84 g, 18.6 mmol) in N,N-dimethylformamide (10 mL) and tetrahydrofuran (10 mL) was stirred with sodium hydride (55 wt % dispersion in mineral oil, 1.08 g, 27.0 mmol) under cooling with ice for 1 hour. The reaction mixture was stirred with triisopropylsilyl chloride (6.0 mL, 28 mmol) at room temperature for one day. After addition of water, the reaction mixture was warmed to room temperature and extracted with hexane twice. The resulting organic layers were combined, washed with saturated aqueous sodium chloride dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane) to give the title compound as a reddish brown oil (5.74 mg, yield 99%).
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods IV

Procedure details

A flask was charged with 4-chloro-1H-pyrrolo[2,3-b]pyridine (6.0 g, 39 mmol, Arkpharm) and THF (100 mL). The mixture was cooled to about 0° C. and 60 wt % NaH (1.89 g, 47.2 mmol) was added portion-wise. The mixture was warmed to rt and after about 45 min. TIPSCl (12.5 mL, 59.0 mmol) was added drop-wise and mixture was allowed to stir overnight at rt. The mixture was quenched with water (100 mL) and extracted with EtOAc (200 mL). The organic layer was dried over anhydrous MgSO4 and concentrated under reduced pressure. The residue was purified by silica gel chromatography with a gradient of 0 to 10% EtOAc/heptane to give 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (11.0 g, 91%): 1H NMR (d-DMSO) δ 8.20 (d, J=5.17 Hz, 1H), 7.59 (d, J=3.55 Hz, 1H), 7.23 (d, J=5.16 Hz, 1H), 6.68 (d, J=3.50 Hz, 1H), 1.83 (m, 3H), 1.06 (m, 18H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Citations

For This Compound
2
Citations
Y Nakajima, T Tojo, M Morita, K Hatanaka… - Chemical and …, 2015 - jstage.jst.go.jp
Janus kinases (JAKs) have been known to play crucial roles in modulating a number of inflammatory and immune mediators. Here, we describe a series of 1H-pyrrolo [2, 3-b] pyridine …
Number of citations: 18 www.jstage.jst.go.jp
中島豊, ナカジマユタカ - 2018 - toyaku.repo.nii.ac.jp
臓器移植は, 機能不全に陥った臓器を他者の健康な臓器に置き換える医療である. 臓器移植時には, 移植された臓器が非自己として認識されることにより拒絶反応が引き起こされるため, 免疫抑制…
Number of citations: 4 toyaku.repo.nii.ac.jp

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